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molecular formula C9H7BrO4 B8759333 3-(2-Bromoacetyl)-4-hydroxybenzoic acid CAS No. 74815-31-9

3-(2-Bromoacetyl)-4-hydroxybenzoic acid

Cat. No. B8759333
M. Wt: 259.05 g/mol
InChI Key: KTSPNWHXNBQMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183318B2

Procedure details

The compound obtained in Step A (32.2 mmol) is dissolved in glacial acetic acid (40 ml) and then 48.3 mmol of bromine are added. The mixture is heated at 80° C. for 2 hours and is then hydrolysed using ice-cold water. The precipitate obtained is filtered off, washed with water until a pH of 5–6 is obtained, and then dried and recrystallised.
Quantity
32.2 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
48.3 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[OH:13])[C:7]([OH:9])=[O:8])(=[O:3])[CH3:2].[Br:14]Br>C(O)(=O)C>[Br:14][CH2:2][C:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[OH:13])[C:7]([OH:9])=[O:8])=[O:3]

Inputs

Step One
Name
Quantity
32.2 mmol
Type
reactant
Smiles
C(C)(=O)C=1C=C(C(=O)O)C=CC1O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
48.3 mmol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water until a pH of 5–6
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised

Outcomes

Product
Name
Type
Smiles
BrCC(=O)C=1C=C(C(=O)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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